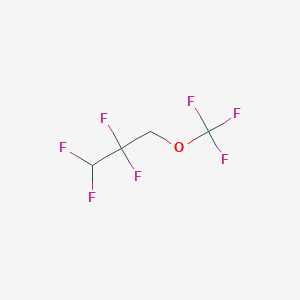
4-(2,2,3,3,4,4,4-Heptafluorobutoxy)-N-(2,2,2-trifluoroethyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,2,3,3,4,4,4-Heptafluorobutoxy)-N-(2,2,2-trifluoroethyl)aniline is a fluorinated organic compound. Fluorinated compounds are known for their unique properties, such as high thermal stability, chemical resistance, and low surface energy. These properties make them valuable in various industrial and scientific applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2,3,3,4,4,4-Heptafluorobutoxy)-N-(2,2,2-trifluoroethyl)aniline typically involves the reaction of aniline with fluorinated alkyl halides under specific conditions. The reaction may require a catalyst, such as a base, to facilitate the nucleophilic substitution reaction. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions and efficient production of the compound. Purification methods, such as distillation or chromatography, are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
4-(2,2,3,3,4,4,4-Heptafluorobutoxy)-N-(2,2,2-trifluoroethyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amines or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.
科学的研究の応用
Chemistry
In chemistry, 4-(2,2,3,3,4,4,4-Heptafluorobutoxy)-N-(2,2,2-trifluoroethyl)aniline is used as a building block for the synthesis of more complex fluorinated compounds. Its unique properties make it valuable in the development of new materials and catalysts.
Biology and Medicine
In biology and medicine, fluorinated compounds are often used in drug design and development. The presence of fluorine atoms can enhance the bioavailability and metabolic stability of pharmaceutical compounds. This compound may be investigated for its potential use in developing new therapeutic agents.
Industry
In industry, this compound is used in the production of specialty chemicals, coatings, and polymers. Its chemical resistance and thermal stability make it suitable for applications in harsh environments.
作用機序
The mechanism of action of 4-(2,2,3,3,4,4,4-Heptafluorobutoxy)-N-(2,2,2-trifluoroethyl)aniline depends on its specific application. In drug design, the compound may interact with molecular targets, such as enzymes or receptors, through various binding interactions. The presence of fluorine atoms can influence the compound’s binding affinity and selectivity.
類似化合物との比較
Similar Compounds
Similar compounds include other fluorinated anilines and alkylated anilines. Examples include:
- 4-(Trifluoromethoxy)aniline
- 4-(Pentafluoroethoxy)aniline
- N-(2,2,2-Trifluoroethyl)aniline
Uniqueness
4-(2,2,3,3,4,4,4-Heptafluorobutoxy)-N-(2,2,2-trifluoroethyl)aniline is unique due to its specific combination of fluorinated alkyl groups. This combination imparts distinct properties, such as enhanced chemical resistance and thermal stability, making it valuable for specialized applications.
特性
CAS番号 |
1365808-10-1 |
|---|---|
分子式 |
C12H9F10NO |
分子量 |
373.19 g/mol |
IUPAC名 |
4-(2,2,3,3,4,4,4-heptafluorobutoxy)-N-(2,2,2-trifluoroethyl)aniline |
InChI |
InChI=1S/C12H9F10NO/c13-9(14,11(18,19)12(20,21)22)6-24-8-3-1-7(2-4-8)23-5-10(15,16)17/h1-4,23H,5-6H2 |
InChIキー |
BWTARMCOEVTMIF-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1NCC(F)(F)F)OCC(C(C(F)(F)F)(F)F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



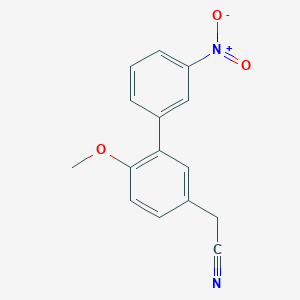

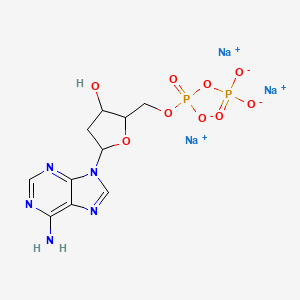
![N-(6-(4-((2-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-oxoethyl)(methyl)amino)-2-methylphenoxy)pyridin-3-yl)-4-(trifluoromethyl)benzamide](/img/structure/B12084289.png)
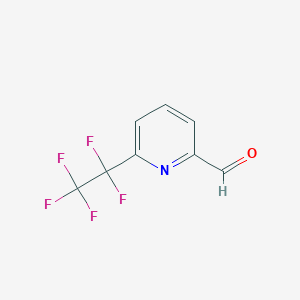
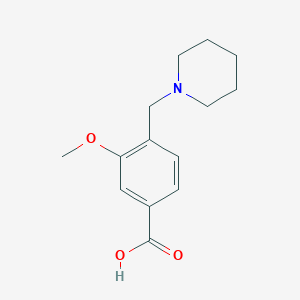
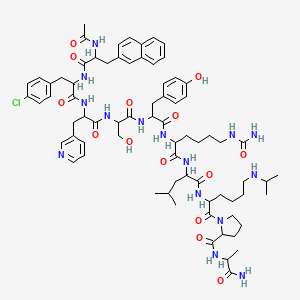
![Di[hexafluoroisopropyl]terephthalate](/img/structure/B12084308.png)
![1-[3-(3-Bromo-phenyl)-propyl]-pyrrolidine](/img/structure/B12084310.png)
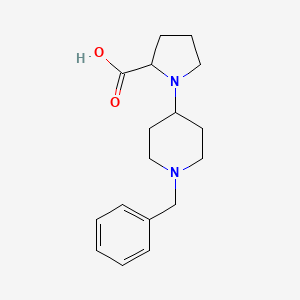
![8-Hydroxy-7-methyl-1,2,3,4-tetrahydro-5H-chromeno[3,4-c]pyridin-5-one](/img/structure/B12084321.png)
![Carbamic acid, N-[[[(1,1-dimethylethoxy)carbonyl]amino][[3-(4-methyl-1-piperazinyl)phenyl]amino]methylene]-, 1,1-dimethylethyl ester, [N(E)]-](/img/structure/B12084340.png)
